

# Application Note: Comprehensive Analytical Characterization of Methyl 3-nitro-2-(phenylamino)benzoate

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## Compound of Interest

**Compound Name:** Methyl 3-nitro-2-(phenylamino)benzoate

**Cat. No.:** B15245100

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Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

## Introduction & Scientific Context

Methyl 3-nitro-2-(phenylamino)benzoate (CAS: 109899-56-1)[1] is a highly functionalized diphenylamine derivative. It serves as a critical structural intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of anthranilic acid-derived NSAIDs and targeted receptor tyrosine kinase inhibitors[2].

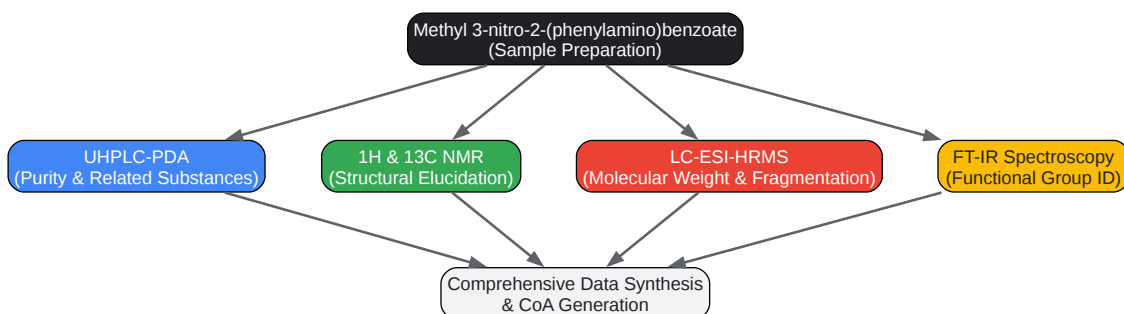
Due to the presence of an electron-withdrawing nitro group, a sterically hindered secondary amine, and a methyl ester moiety, rigorous analytical characterization is required to confirm structural identity and assess purity[3]. This application note details a self-validating, multi-modal analytical workflow utilizing UHPLC-PDA, High-Resolution Mass Spectrometry (HRMS), multinuclear NMR, and FT-IR spectroscopy.

## Physicochemical Properties

Table 1: Summary of Chemical Properties[1]

Property	Value
Chemical Name	Methyl 3-nitro-2-(phenylamino)benzoate
CAS Number	109899-56-1
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	272.26 g/mol
SMILES	<chem>O=C(OC)C1=CC=CC(=C1NC=2C=CC=CC2)N(=O)=O</chem>
Appearance	Solid (typically yellow/orange due to nitro-aromatic conjugation)

## Analytical Workflow Architecture



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Fig 1: Multimodal analytical workflow for Methyl 3-nitro-2-(phenylamino)benzoate characterization.

## Chromatographic Purity Analysis (UHPLC-PDA) Expertise & Causality

Diphenylamine derivatives are prone to peak tailing on standard silica-based stationary phases due to secondary interactions between the bridging secondary amine and residual surface silanols. To mitigate this, a high-purity, end-capped C18 column is selected. Furthermore, 0.1% Formic Acid (FA) is utilized in the mobile phase to maintain an acidic pH, which suppresses silanol ionization and ensures sharp, symmetrical chromatographic peaks<sup>[4]</sup>.

### Step-by-Step Protocol

- **Sample Preparation:** Accurately weigh 10.0 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Acetonitrile (Concentration: 1.0 mg/mL).
- **Filtration:** Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
- **Instrument Setup:**
  - **Column:** Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
  - **Column Temperature:** 40 °C.
  - **Injection Volume:** 1.0 µL.
  - **Detection:** PDA scanning from 200–400 nm (Extract at 254 nm and 280 nm).
- **Mobile Phase:**
  - **Solvent A:** 0.1% Formic Acid in Water.
  - **Solvent B:** 0.1% Formic Acid in Acetonitrile.

Table 2: UHPLC Gradient Program

Time (min)	Flow Rate (mL/min)	% Solvent A	% Solvent B
0.0	0.4	90	10
1.0	0.4	90	10
6.0	0.4	10	90
8.0	0.4	10	90
8.1	0.4	90	10
10.0	0.4	90	10

## Structural Elucidation (Multinuclear NMR)

### Expertise & Causality

Structural confirmation relies heavily on the chemical shift of the bridging amine proton (N-H). In Methyl 3-nitro-2-(phenylamino)benzoate, this proton is highly deshielded due to the combined inductive effects of the ortho-nitro and ortho-ester groups, alongside strong intramolecular hydrogen bonding[5],[6]. Consequently, the N-H resonance is shifted significantly downfield (>9.0 ppm). Deuterated chloroform ( $\text{CDCl}_3$ ) is chosen as the solvent due to the compound's lipophilicity and to prevent rapid proton exchange that occurs in protic solvents.

### Step-by-Step Protocol

- Sample Preparation: Weigh 15.0 mg of the compound.
- Dissolution: Dissolve completely in 0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Acquisition: Transfer to a 5 mm precision NMR tube. Acquire  $^1\text{H}$  NMR at 400 MHz (16 scans, relaxation delay 2s) and  $^{13}\text{C}$  NMR at 100 MHz (256 scans, relaxation delay 2s)[7].
- Processing: Apply exponential line broadening (0.3 Hz for  $^1\text{H}$ , 1.0 Hz for  $^{13}\text{C}$ ) prior to Fourier transformation.

Table 3: Expected  $^1\text{H}$  NMR Assignments (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.50 - 10.00	br s	1H	Secondary Amine (N-H)
~8.00 - 8.20	dd	1H	Aromatic C4-H (adjacent to NO <sub>2</sub> )
~7.80 - 7.95	dd	1H	Aromatic C6-H (adjacent to Ester)
~6.80 - 7.40	m	6H	Remaining Aromatic Protons (Phenyl ring + C5-H)
~3.85	s	3H	Methoxy Ester (-OCH <sub>3</sub> )

## High-Resolution Mass Spectrometry (LC-ESI-HRMS) Expertise & Causality

Electrospray Ionization (ESI) in positive mode is optimal for this molecular scaffold. The secondary amine readily accepts a proton to form the  $[M+H]^+$  pseudomolecular ion. Utilizing a high-resolution mass analyzer (e.g., Q-TOF) provides sub-ppm mass accuracy, unequivocally differentiating the target compound from isobaric impurities and confirming the exact molecular formula<sup>[7]</sup>.

### Step-by-Step Protocol

- Dilution: Dilute the 1.0 mg/mL HPLC sample 1:100 with LC-MS grade Methanol.
- Injection: Inject 2.0  $\mu$ L into the ESI source via a direct infusion or short LC bypass method.
- Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Desolvation Temperature: 350 °C

- Cone Voltage: 30 V
- Acquisition: Scan range m/z 100–1000 in positive ion mode.
- Validation: Extract the exact mass for  $[C_{14}H_{12}N_2O_4 + H]^+$ . The theoretical m/z is 273.0870. Mass error must be  $\leq 5$  ppm.

## Vibrational Spectroscopy (FT-IR)

### Expertise & Causality

Attenuated Total Reflectance (ATR) FT-IR provides orthogonal confirmation of functional groups without the need for KBr pellet pressing, preserving the polymorphic state of the solid. The nitro group ( $-NO_2$ ) is highly diagnostic, yielding intense asymmetric and symmetric stretching bands. The ester carbonyl ( $C=O$ ), being conjugated to the aromatic system, shifts slightly to a lower wavenumber compared to isolated aliphatic esters[5].

### Step-by-Step Protocol

- Background: Ensure the diamond ATR crystal is clean. Collect a background spectrum (air) using 32 scans at  $4\text{ cm}^{-1}$  resolution.
- Sampling: Place  $\sim 2$  mg of the solid powder directly onto the center of the ATR crystal.
- Compression: Apply uniform pressure using the ATR anvil to ensure optical contact.
- Acquisition: Scan from 4000 to  $400\text{ cm}^{-1}$ .

Table 4: Key FT-IR Vibrational Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3300 - 3350	Medium, Sharp	N-H Stretch (Secondary Amine)
~1690 - 1710	Strong	C=O Stretch (Conjugated Ester)
~1520 - 1540	Strong	N-O Asymmetric Stretch (Nitro)
~1330 - 1350	Strong	N-O Symmetric Stretch (Nitro)
~1250 - 1280	Strong	C-O Stretch (Ester)

## References

- ChemScene. "109899-56-1 | Methyl 3-nitro-2-(phenylamino)benzoate - ChemScene." ChemScene.
- ChemScene. "109899-56-1 | Methyl 3-nitro-2-(phenylamino)benzoate - ChemScene (Alternative Catalog)." ChemScene.
- National Institutes of Health (NIH). "Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC." NIH.
- American Chemical Society (ACS). "Regioselective Synthesis of Benzannulated [5,6]-Oxaspirolactones via Cu(II)-Catalyzed Cycloisomerization of 2-(5-Hydroxyalkynyl)benzoates." The Journal of Organic Chemistry.
- ResearchGate. "Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies." ResearchGate.
- Google Patents. "TW321649B - Heterocyclic compounds containing two or more hetero rings." Google Patents.
- Semantic Scholar. "Synthesis, characterization, computational and biological activity of novel hydrazone complexes." Semantic Scholar.

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## Sources

- [1. chemscene.com \[chemscene.com\]](#)
- [2. TW321649B - - Google Patents \[patents.google.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
- [4. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
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